2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione
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Overview
Description
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthoquinone derivatives with substituted anilines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways affected by this compound can vary depending on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: A simpler imidazole derivative with fewer substituents.
1H-Imidazole, 2-ethyl-4-methyl-: Another imidazole derivative with different alkyl substituents.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A more complex imidazole derivative with additional aromatic substituents.
Uniqueness
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to its naphthoquinone core and specific substitution pattern. This structural feature imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
94212-20-1 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenyl)benzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C19H14N2O2/c1-11-7-3-6-10-15(11)21-12(2)20-16-17(21)19(23)14-9-5-4-8-13(14)18(16)22/h3-10H,1-2H3 |
InChI Key |
ODTYWKNSOSCADS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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